molecular formula C14H17NO4 B3055999 (R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one CAS No. 682746-13-0

(R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B3055999
CAS No.: 682746-13-0
M. Wt: 263.29 g/mol
InChI Key: KAVBTTIIAFQRLE-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by further functionalization to introduce the phenylamino group . The reaction conditions often include the use of organic solvents such as toluene and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one may involve continuous flow processes to enhance efficiency and yield. The use of biocatalytic transaminase technology has been explored to achieve high enantiomeric excess and yield . This method involves a three-step flow process that includes the formation and reduction of an azide intermediate, followed by transamination to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenylamino moiety.

Scientific Research Applications

®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of prolyl hydroxylase domain-containing proteins, forming hydrogen bonds and π-π interactions with key residues in the enzyme’s active site . These interactions disrupt the enzyme’s function, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the phenylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development.

Properties

CAS No.

682746-13-0

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(7R)-7-anilinooxy-1,4-dioxaspiro[4.5]decan-8-one

InChI

InChI=1S/C14H17NO4/c16-12-6-7-14(17-8-9-18-14)10-13(12)19-15-11-4-2-1-3-5-11/h1-5,13,15H,6-10H2/t13-/m1/s1

InChI Key

KAVBTTIIAFQRLE-CYBMUJFWSA-N

Isomeric SMILES

C1CC2(C[C@H](C1=O)ONC3=CC=CC=C3)OCCO2

SMILES

C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2

Canonical SMILES

C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2

Origin of Product

United States

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